molecular formula C9H9ClN6O2S B12693063 3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide CAS No. 63479-79-8

3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide

Cat. No.: B12693063
CAS No.: 63479-79-8
M. Wt: 300.73 g/mol
InChI Key: GAPWKQUUQCWZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” is a complex organic compound that belongs to the class of diazenyl-thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” typically involves the following steps:

    Diazotization: The starting material, 3-chloroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable thiadiazine derivative under controlled conditions to form the desired product.

    Oxidation: The final step involves the oxidation of the thiadiazine ring to introduce the 1-oxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the diazenyl group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidized Derivatives: Various oxidized forms of the thiadiazine ring.

    Reduced Products: Amines and other reduced derivatives.

    Substituted Compounds: Functionalized derivatives with diverse chemical properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where diazenyl-thiadiazine derivatives have shown promise.

Medicine

    Drug Development: Exploration of its pharmacological properties and potential as a lead compound for drug discovery.

Industry

    Dyes and Pigments: Utilization in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Chemistry: Incorporation into polymer matrices to impart specific properties.

Mechanism of Action

The mechanism of action of “3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diazenyl group may participate in redox reactions, while the thiadiazine ring can interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diamino-4-((4-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide
  • 3,5-Diamino-4-((2-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide

Uniqueness

“3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

63479-79-8

Molecular Formula

C9H9ClN6O2S

Molecular Weight

300.73 g/mol

IUPAC Name

(4E)-4-[(3-chlorophenyl)hydrazinylidene]-1-hydroxy-5-imino-1-oxo-1λ6-thia-2,6-diazacyclohexa-2,6-dien-3-amine

InChI

InChI=1S/C9H9ClN6O2S/c10-5-2-1-3-6(4-5)13-14-7-8(11)15-19(17,18)16-9(7)12/h1-4,13H,(H4,11,12,15,16,17,18)

InChI Key

GAPWKQUUQCWZRG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/N=C/2\C(=NS(=NC2=N)(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN=C2C(=NS(=NC2=N)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.